An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Arylomycin A2
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Arylomycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycin A2 is a member of the arylomycin class of antibiotics, which are cyclic lipopeptides that exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[1] These natural products and their synthetic analogs are of significant interest to the scientific community due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[2] SPase is an essential enzyme responsible for the cleavage of signal peptides from preproteins during their translocation across the cell membrane, a crucial step in protein secretion.[3][4] As this target is distinct from those of currently marketed antibiotics, arylomycins represent a promising scaffold for the development of new therapeutics to combat drug-resistant infections.[1] This guide provides a detailed overview of the chemical structure, stereochemistry, and key experimental data related to Arylomycin A2.
Chemical Structure and Stereochemistry
Arylomycin A2 is a complex macrocyclic peptide with a lipophilic tail. The core structure consists of a 14-membered ring formed by a biaryl linkage between two tyrosine-derived residues.[5] The molecule also features several N-methylated amino acids and a C-terminal carboxylic acid.
The IUPAC name for Arylomycin A2 is (8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.1²,⁶]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid.[6]
Molecular Formula: C₄₂H₆₀N₆O₁₁[6]
Molecular Weight: 825.0 g/mol [6]
2D Chemical Structure with Stereochemistry:
Image Source: PubChem CID 9988024[6]
Quantitative Structural and Spectroscopic Data
Precise structural and spectroscopic data are crucial for the unambiguous identification and characterization of Arylomycin A2. While a complete, publicly available table of NMR assignments was not identified in the searched literature, the following sections present key crystallographic data derived from the co-crystal structure of Arylomycin A2 in complex with E. coli signal peptidase.
X-ray Crystallography Data
The three-dimensional structure of Arylomycin A2 in complex with the catalytic domain of E. coli signal peptidase has been determined by X-ray crystallography (PDB ID: 1T7D).[7] This structure reveals the critical interactions between the antibiotic and its target enzyme. The arylomycin molecule binds in the active site of SPase, mimicking the substrate's Ala-X-Ala motif.[1] The lipophilic tail is believed to interact with the lipid membrane, anchoring the molecule at its site of action.
Table 1: Selected Crystallographic Data for Arylomycin A2 (from PDB ID: 1T7D)
| Feature | Data |
| PDB ID | 1T7D, 3IIQ[7] |
| Resolution | 2.5 Å[7] |
| Space Group | P4₃2₁2[7] |
| Unit Cell Dimensions (a, b, c) | 72.0 Å, 72.0 Å, 262.6 Å[7] |
| Key Interactions | |
| Hydrogen bond distance between C-terminus of Arylomycin A2 and catalytic Ser90/Lys145 dyad of SPase | Within hydrogen bonding distance[1] |
| Apparent Kd for SPase binding | 0.94 ± 0.04 µM[8] |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of Arylomycin A2.
Total Synthesis
The total synthesis of Arylomycin A2 has been achieved by multiple research groups, with a key step being the formation of the biaryl macrocycle.[5][9][10] A common strategy involves an intramolecular Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Arylomycin A2 Total Synthesis:
Caption: A generalized workflow for the total synthesis of Arylomycin A2.
Key Experimental Steps:
-
Preparation of Building Blocks: Synthesis of the requisite protected amino acids, including the halogenated and boronic acid-functionalized tyrosine derivatives for the Suzuki-Miyaura coupling.[10]
-
Linear Peptide Synthesis: Stepwise coupling of the protected amino acids to form the linear peptide precursor. Standard solution-phase or solid-phase peptide synthesis techniques are employed.[10]
-
Macrocyclization: The key intramolecular Suzuki-Miyaura reaction is performed to form the 14-membered biaryl macrocycle. This reaction is typically catalyzed by a palladium catalyst (e.g., PdCl₂(dppf)) in the presence of a base.[10]
-
Lipopeptide Tail Attachment: The lipid tail is synthesized separately and then coupled to the macrocyclic core.[10]
-
Deprotection and Purification: Removal of all protecting groups, followed by purification of the final Arylomycin A2 product, typically by reverse-phase high-performance liquid chromatography (HPLC).[9]
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Arylomycin A2 is quantified by determining its minimum inhibitory concentration (MIC) against various bacterial strains.
Experimental Protocol for MIC Determination:
-
Bacterial Culture Preparation: The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).[3]
-
Serial Dilution of Arylomycin A2: A series of twofold dilutions of Arylomycin A2 are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of Arylomycin A2 at which no visible bacterial growth is observed.[3]
Table 2: Minimum Inhibitory Concentrations (MICs) of Arylomycin A2 and its analog Arylomycin C₁₆ against selected bacterial strains.
| Bacterial Strain | Arylomycin Analog | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus epidermidis | Arylomycin C₁₆ | 0.5 | 1 | [11] |
| Staphylococcus haemolyticus | Arylomycin C₁₆ | 0.25 | 0.5 | [11] |
| Staphylococcus lugdunensis | Arylomycin C₁₆ | 2 | 2 | [11] |
| Staphylococcus hominis | Arylomycin C₁₆ | 1 | 2 | [11] |
| Staphylococcus aureus (panel of strains) | Arylomycin A-C₁₆ | 16 | >128 | [12] |
| Staphylococcus aureus (panel of strains) | Arylomycin M131 (more potent analog) | 2 | 4 | [12] |
Mechanism of Action: Inhibition of Bacterial Type I Signal Peptidase
Arylomycin A2 exerts its antibacterial effect by inhibiting bacterial type I signal peptidase (SPase). This enzyme is a membrane-bound serine protease that plays a critical role in the general secretory (Sec) pathway.
Signaling Pathway Diagram: Inhibition of Protein Secretion by Arylomycin A2
Caption: Arylomycin A2 inhibits SPase, preventing the cleavage of signal peptides and leading to the accumulation of unprocessed preproteins, which is ultimately lethal to the bacterium.
The inhibition of SPase by Arylomycin A2 disrupts the proper localization of a wide range of extracellular and membrane proteins, many of which are essential for bacterial viability and virulence.[3] This leads to a cascade of detrimental effects, including impaired cell wall maintenance, nutrient acquisition, and environmental sensing, ultimately resulting in bacterial cell death.
Conclusion
Arylomycin A2 is a structurally complex and biologically active molecule with a novel mechanism of action that makes it a compelling lead compound for the development of new antibiotics. This guide has provided a comprehensive overview of its chemical structure, stereochemistry, and key experimental data, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development. The detailed information on its synthesis and biological evaluation, along with a clear visualization of its mechanism of action, should facilitate further research and development of the arylomycin scaffold to address the growing threat of antibiotic resistance.
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arylomycin A2 | C42H60N6O11 | CID 9988024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
